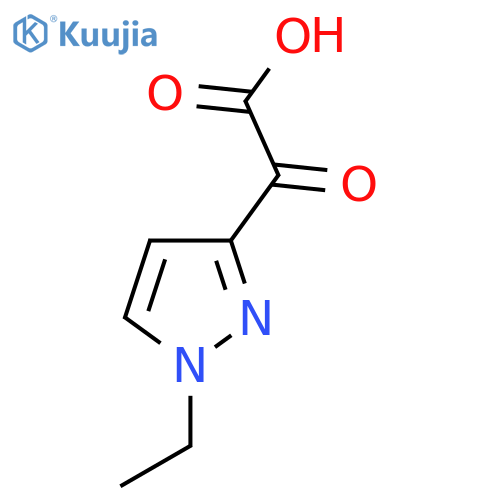Cas no 2229423-26-9 (2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid)
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid は、ピラゾール骨格とオキソ酢酸基を有する有機化合物です。この化合物は、医薬品中間体や農薬合成における重要なビルディングブロックとしての応用が期待されます。特に、その特異的な構造は生物活性物質の設計において高い汎用性を有し、新規薬剤候補の開発において鍵となる中間体として注目されています。高い反応性と多様な修飾可能性を備えており、精密有機合成において優れた出発原料として利用可能です。また、結晶性が良好であるため、取り扱いや精製が比較的容易という利点があります。

2229423-26-9 structure
商品名:2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid
- 2229423-26-9
- EN300-1743723
-
- インチ: 1S/C7H8N2O3/c1-2-9-4-3-5(8-9)6(10)7(11)12/h3-4H,2H2,1H3,(H,11,12)
- InChIKey: VMUWYRXUMNMKDP-UHFFFAOYSA-N
- ほほえんだ: O=C(C(=O)O)C1C=CN(CC)N=1
計算された属性
- せいみつぶんしりょう: 168.05349212g/mol
- どういたいしつりょう: 168.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1743723-2.5g |
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid |
2229423-26-9 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1743723-0.25g |
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid |
2229423-26-9 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1743723-0.5g |
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid |
2229423-26-9 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1743723-1.0g |
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid |
2229423-26-9 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1743723-0.05g |
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid |
2229423-26-9 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1743723-1g |
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid |
2229423-26-9 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1743723-5g |
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid |
2229423-26-9 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1743723-5.0g |
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid |
2229423-26-9 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1743723-10.0g |
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid |
2229423-26-9 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1743723-0.1g |
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid |
2229423-26-9 | 0.1g |
$1068.0 | 2023-09-20 |
2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid 関連文献
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
2229423-26-9 (2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid) 関連製品
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 624-75-9(Iodoacetonitrile)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
